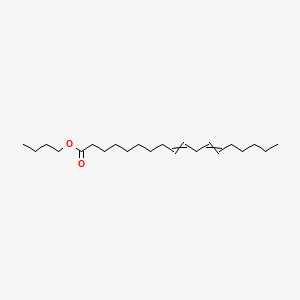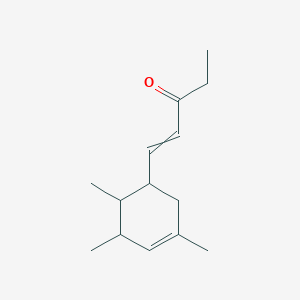
Pirinidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirinidazole is a compound belonging to the class of 5-nitroimidazoles, which are known for their broad-spectrum activity against protozoans. It is particularly effective against trichomonads, making it a valuable agent in the treatment of protozoal infections . The molecular formula of this compound is C10H10N4O2S, and it has a molecular weight of 250.277 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pirinidazole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercaptoimidazole with 2-chloro-5-nitropyridine under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Pirinidazole undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can also be reduced to a hydroxylamine intermediate, which can further react to form other derivatives.
Substitution: The imidazole ring in this compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed from the reduction of the nitro group.
Hydroxylamine derivatives: Intermediate products in the reduction process.
Substituted imidazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Pirinidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on protozoal organisms and its potential use in treating infections.
Medicine: Investigated for its therapeutic potential in treating protozoal infections, particularly those caused by trichomonads.
Mécanisme D'action
Pirinidazole exerts its effects through the reduction of its nitro group by intracellular transport proteins in protozoal organisms. This reduction process generates free radicals that are toxic to the cells, leading to DNA damage and cell death . The primary molecular targets are the DNA and electron-transport proteins of the protozoans, which are disrupted by the free radicals formed during the reduction process .
Comparaison Avec Des Composés Similaires
Pirinidazole is compared with other 5-nitroimidazoles such as Metronidazole, Tinidazole, and Nitrimidazine:
Metronidazole: Similar in structure and mechanism of action but this compound has shown superior efficacy against certain protozoans.
Tinidazole: Also effective against protozoal infections, but this compound has a broader spectrum of activity.
Nitrimidazine: this compound is significantly more effective against trichomonads compared to Nitrimidazine.
Uniqueness: this compound’s broad-spectrum activity and superior efficacy against trichomonads make it a unique and valuable compound in the treatment of protozoal infections .
Propriétés
Numéro CAS |
55432-15-0 |
|---|---|
Formule moléculaire |
C10H10N4O2S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3 |
Clé InChI |
IRVDBEMWNQAVEV-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
SMILES canonique |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
| 55432-15-0 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate](/img/structure/B1617547.png)



![[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate](/img/structure/B1617558.png)






![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)

